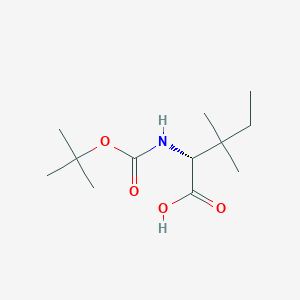
Trihexyl(octyl)phosphonium chloride, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihexyl(octyl)phosphonium chloride, also known as CYPHOS® IL 356, is a phosphonium ionic liquid . It has a molecular formula of C26H56ClP . It is colorless to pale yellow in appearance .
Synthesis Analysis
Trihexyl(octyl)phosphonium chloride can be synthesized by reacting Na[BOB] powder with trihexyl(tetradecyl)phosphonium chloride in an equimolar ratio in dichloromethane. The reaction mixture is stirred for 20 hours at room temperature .
Molecular Structure Analysis
The molecular structure of Trihexyl(octyl)phosphonium chloride is represented by the formula C26H56ClP . More detailed structural information can be obtained from NMR studies .
Chemical Reactions Analysis
The thermal stability of Trihexyl(octyl)phosphonium chloride has been studied using dynamic TGA . It has been reported that the presence of oxygen leads to a lower thermal stability, while adding metal chlorides to the ionic liquid causes an increase in the thermal stability .
Mecanismo De Acción
Target of Action
Trihexyl(octyl)phosphonium chloride is a phosphonium-based ionic liquid It’s known that such ionic liquids are often used in organic synthesis reactions or separation processes, where they interact with various reactants and catalysts .
Mode of Action
It’s known that phosphonium-based ionic liquids can act as phase transfer catalysts, facilitating the migration of a reactant from one phase to another . They can also serve as solvents in various chemical reactions .
Biochemical Pathways
In the context of its use in chemical reactions, it may influence various pathways depending on the specific reactants and conditions .
Result of Action
The results of Trihexyl(octyl)phosphonium chloride’s action are largely dependent on its application. In chemical reactions, it can facilitate the reaction process and improve the efficiency of the reaction . The specific molecular and cellular effects can vary widely based on the context of its use .
Action Environment
The action of Trihexyl(octyl)phosphonium chloride can be influenced by various environmental factors. The presence of oxygen leads to a lower thermal stability, while adding metal chlorides to the ionic liquid causes an increase in the thermal stability .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using trihexyl(octyl)phosphonium chloride in laboratory experiments is its low cost and easy availability. It is also non-toxic and non-carcinogenic, making it safe to use in experiments. However, it is not very soluble in water, and it can form complexes with transition metals, which can slow down the rate of the reaction.
Direcciones Futuras
In the future, trihexyl(octyl)phosphonium chloride could be used in the development of more efficient catalysts for organic synthesis. It could also be used in the development of more effective drugs for the treatment of bacterial, fungal, and viral infections. Additionally, it could be used in the development of new materials with improved properties. Finally, it could be used in the development of new methods for the purification of proteins.
Métodos De Síntesis
Trihexyl(octyl)phosphonium chloride is synthesized by reacting trihexylphosphine with anhydrous hydrochloric acid. The reaction is typically carried out at room temperature, and the product is isolated by precipitation with anhydrous ethanol.
Aplicaciones Científicas De Investigación
Trihexyl(octyl)phosphonium chloride is used in a variety of laboratory experiments, including the synthesis of organic compounds, the purification of proteins, and the study of enzyme-catalyzed reactions. It is also used in the synthesis of drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents.
Safety and Hazards
Propiedades
IUPAC Name |
trihexyl(octyl)phosphanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56P.ClH/c1-5-9-13-17-18-22-26-27(23-19-14-10-6-2,24-20-15-11-7-3)25-21-16-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHKYZZEWNRUFC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56ClP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6360638.png)
